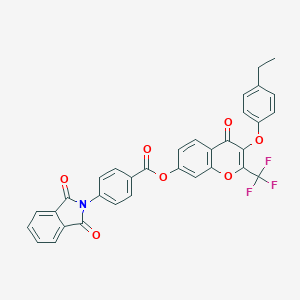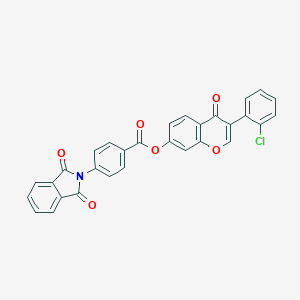
2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one, also known as PTTB, is a synthetic compound with potential applications in scientific research. This compound belongs to the class of chalcones, which are known for their various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. This compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory prostaglandins. This compound also inhibits the activity of AKT, a signaling pathway that is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells in vitro and in vivo. This compound has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines such as TNF-alpha and IL-6. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one is its potential as a cancer therapy. This compound has shown anti-proliferative effects on various cancer cell lines, making it a potential candidate for cancer treatment. Another advantage of this compound is its anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases. However, one of the limitations of this compound is its low solubility in water, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one. One direction is to investigate the potential of this compound as a cancer therapy in vivo. Another direction is to investigate the mechanism of action of this compound, which could provide insights into its potential therapeutic applications. Additionally, further research could be conducted to investigate the anti-inflammatory effects of this compound and its potential use in the treatment of inflammatory diseases.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in scientific research. The synthesis method involves the reaction of 2-aminobenzoxazole, 4-propoxybenzaldehyde, and 3,4,5-trimethoxyacetophenone in the presence of a base catalyst. This compound has shown potential in various scientific research applications, including cancer research and the treatment of inflammatory diseases. The mechanism of action of this compound is not fully understood, but studies have shown that it inhibits the activity of various enzymes and signaling pathways involved in cancer cell proliferation and inflammation. This compound has various biochemical and physiological effects, including anti-proliferative and anti-inflammatory effects. Future research could investigate the potential of this compound as a cancer therapy in vivo, the mechanism of action of this compound, and the anti-inflammatory effects of this compound.
Métodos De Síntesis
The synthesis of 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one involves the reaction of 2-aminobenzoxazole, 4-propoxybenzaldehyde, and 3,4,5-trimethoxyacetophenone in the presence of a base catalyst. The reaction yields this compound, which can be purified through column chromatography. The purity of the compound can be confirmed through spectroscopic techniques such as NMR and MS.
Aplicaciones Científicas De Investigación
2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has shown potential in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-proliferative effects on cancer cells, making it a potential candidate for cancer therapy. This compound has also shown anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Fórmula molecular |
C28H27NO6 |
|---|---|
Peso molecular |
473.5 g/mol |
Nombre IUPAC |
(E)-2-(1,3-benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C28H27NO6/c1-5-14-34-20-12-10-19(11-13-20)26(30)21(28-29-22-8-6-7-9-23(22)35-28)15-18-16-24(31-2)27(33-4)25(17-18)32-3/h6-13,15-17H,5,14H2,1-4H3/b21-15- |
Clave InChI |
TYQDLWXHSVANTC-QNGOZBTKSA-N |
SMILES isomérico |
CCCOC1=CC=C(C=C1)C(=O)/C(=C/C2=CC(=C(C(=C2)OC)OC)OC)/C3=NC4=CC=CC=C4O3 |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)C3=NC4=CC=CC=C4O3 |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)C3=NC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284674.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3-methylphenoxy)-4H-chromen-4-one](/img/structure/B284675.png)
![3-(4-tert-butylphenoxy)-7-[(2-chloro-6-fluorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284676.png)
![3-(2-chlorophenyl)-7-[(3,4-dichlorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284679.png)
![3-(4-ethylphenoxy)-7-[(2-methylbenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284680.png)
![3-(4-ethylphenoxy)-7-[(2-methylbenzyl)oxy]-4H-chromen-4-one](/img/structure/B284681.png)
![7-[(3,4-dichlorobenzyl)oxy]-3-(4-ethylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284683.png)



![ethyl 4-{[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B284689.png)
![N-(4-bromophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284690.png)
![N-(4-methoxyphenyl)-2-(5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284691.png)
![3-{2-[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284698.png)
